Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid physical properties
Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid
Executive Summary
Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid is a non-canonical, chiral amino acid derivative of significant value to the pharmaceutical and life sciences industries.[1] Its structure, which incorporates a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethylphenyl moiety, makes it a strategic building block in the synthesis of advanced therapeutic agents. The Boc group provides stability and facilitates controlled peptide synthesis, while the trifluoromethyl (CF₃) group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the core physical properties of this compound, details the rigorous analytical protocols for its characterization, and explains the scientific rationale behind these methodologies, offering a critical resource for researchers, chemists, and drug development professionals.
Core Physicochemical Data
A precise and reproducible physicochemical profile is the foundation of successful drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. The essential properties of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid are summarized below.
| Property | Value | Method of Determination |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | Mass Spectrometry, Elemental Analysis |
| Molecular Weight | 333.30 g/mol | Mass Spectrometry[2][3][4] |
| CAS Number | 500770-78-5 | Chemical Abstract Service Registry[3] |
| Appearance | White to off-white crystalline powder | Visual Inspection[2] |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC)[3] |
| Melting Point | 78-84 °C (for the (R)-enantiomer) | Differential Scanning Calorimetry (DSC)[2] |
| Optical Rotation | [α]D25 ≈ -30 ± 2º (c=1 in EtOH) | Polarimetry (inferred from (R)-enantiomer)[2] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water. | Empirical Solubility Testing |
Note on Melting Point and Optical Rotation: Data for the (S)-enantiomer is not explicitly available in public literature; however, enantiomers possess identical melting points. The optical rotation is expected to be equal in magnitude and opposite in sign to its (R)-enantiomer counterpart.[2]
Structural and Purity Characterization Protocols
The validation of a compound's identity and purity is a non-negotiable aspect of scientific research and pharmaceutical manufacturing. The following protocols represent a self-validating system for the comprehensive characterization of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of organic molecules like the topic compound. Its efficacy stems from the differential partitioning of the analyte and any potential impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The trifluoromethylphenyl and Boc groups confer significant hydrophobicity, leading to strong retention and excellent separation from more polar or less hydrophobic impurities. The use of trifluoroacetic acid (TFA) in the mobile phase ensures the carboxylic acid is protonated, preventing peak tailing and yielding sharp, symmetrical peaks for accurate quantification.
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas both solutions for 15 minutes.
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Sample Preparation: Accurately weigh and dissolve the compound in methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
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Instrument Configuration:
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Column: C18, 4.6 x 250 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector: UV-Vis at 254 nm.
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Column Temperature: 30 °C.
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Gradient Elution:
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0-20 min: 10% to 90% Mobile Phase B.
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20-25 min: Hold at 90% Mobile Phase B.
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25-26 min: 90% to 10% Mobile Phase B.
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26-30 min: Hold at 10% Mobile Phase B for column re-equilibration.
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Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total area of all observed peaks.
Workflow Diagram:
Caption: RP-HPLC workflow for purity assessment.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC provides a highly accurate and reproducible melting point, a critical indicator of crystalline purity. Unlike traditional methods, DSC measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting transition. The sharpness of this peak is directly correlated with purity; impurities typically cause melting point depression and peak broadening. This technique is authoritative for establishing a key physical specification for the compound.
Step-by-Step Methodology:
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Sample Preparation: Hermetically seal 2-5 mg of the compound in a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at 50 mL/min.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.
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Data Analysis: The melting point is determined as the onset temperature of the primary endothermic event.
Workflow Diagram:
Caption: DSC workflow for melting point determination.
Structural Verification by NMR and IR Spectroscopy
Expertise & Rationale: While chromatography confirms purity, spectroscopy confirms identity. Nuclear Magnetic Resonance (NMR) provides an atomic-level map of the molecule's carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies its functional groups. Together, they provide an unambiguous structural fingerprint.
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¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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δ 7.4-7.6 (m, 4H): Aromatic protons of the trifluoromethyl-phenyl ring.
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δ 5.5 (br d, 1H): N-H proton of the Boc-carbamate.
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δ 5.1 (m, 1H): Chiral proton (-CH-).
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δ 2.9 (m, 2H): Methylene protons (-CH₂-).
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δ 1.45 (s, 9H): Nine equivalent protons of the tert-butyl group.
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δ >10 (br s, 1H): Carboxylic acid proton (may be broad or exchange with D₂O).
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IR Spectroscopy (ATR): The IR spectrum confirms the presence of key functional groups through their characteristic vibrational frequencies.
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3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
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~1710 cm⁻¹ (strong, sharp): Overlapping C=O stretches from both the carboxylic acid and the Boc-carbamate.
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~1520 cm⁻¹ (strong): N-H bend of the carbamate.
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~1300-1100 cm⁻¹ (very strong, multiple bands): Symmetric and asymmetric C-F stretches of the CF₃ group.
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Conclusion
The robust characterization of Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propionic acid through the integrated use of chromatography, thermal analysis, and spectroscopy provides the necessary assurance of its quality and identity. The protocols and data presented herein establish a benchmark for researchers and developers, ensuring the reliability of this critical building block in the synthesis of next-generation pharmaceuticals. A thorough understanding of these physical properties is not merely academic; it is a prerequisite for reproducible science and scalable chemical manufacturing.
References
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Chem-Impex International. Boc-(R)-3-amino-3-(3-trifluoromethylphenyl)propionic acid.[Link]
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Chem-Impex International. Boc-(S)-3-amino-3-(3-fluorophenyl)propionic acid.[Link]
